molecular formula C11H20O B1621951 (4-Methoxybutylidene)cyclohexane CAS No. 93777-41-4

(4-Methoxybutylidene)cyclohexane

Cat. No.: B1621951
CAS No.: 93777-41-4
M. Wt: 168.28 g/mol
InChI Key: VALMDEDTYYMWAS-UHFFFAOYSA-N
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Description

(4-Methoxybutylidene)cyclohexane is an alicyclic compound featuring a cyclohexane ring substituted with a methoxybutylidene group. The methoxybutylidene moiety (-CH₂-CH₂-CH(OCH₃)-CH₂-) introduces both steric and electronic effects, distinguishing it from simpler cyclohexane derivatives.

Properties

CAS No.

93777-41-4

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-methoxybutylidenecyclohexane

InChI

InChI=1S/C11H20O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h9H,2-8,10H2,1H3

InChI Key

VALMDEDTYYMWAS-UHFFFAOYSA-N

SMILES

COCCCC=C1CCCCC1

Canonical SMILES

COCCCC=C1CCCCC1

Other CAS No.

93777-41-4

Origin of Product

United States

Scientific Research Applications

Chemical Research

(4-Methoxybutylidene)cyclohexane serves as a building block for the synthesis of more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, including substitution and oxidation processes. This versatility makes it valuable in the development of new materials and compounds.

Biological and Medicinal Applications

This compound has potential uses in drug discovery and development. Its derivatives may exhibit pharmacological properties, making them candidates for further investigation as therapeutic agents. For example, research indicates that compounds with similar structures can interact with biological systems, potentially affecting enzyme activity or cellular processes.

Case Study: Drug Development

A notable application is its role as an intermediate in synthesizing dextromethorphan, an antitussive agent used in cough syrups. The preparation involves several chemical steps, highlighting the importance of this compound in pharmaceutical synthesis .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and intermediates. Its stability and reactivity make it suitable for manufacturing polymers and resins, which are essential in various applications ranging from coatings to adhesives.

Catalysis

Research indicates that derivatives of this compound can be used in catalytic processes, particularly in biomass conversion. They have been shown to facilitate the selective synthesis of valuable intermediates from lignin-based phenolic compounds.

Comparison with Similar Compounds

Key Differences :

  • The methoxy group in (4-Methoxybutylidene)cyclohexane enhances polarity compared to alkyl-substituted derivatives, influencing solubility and intermolecular interactions .

Physical and Chemical Properties

Solubility and Solvent Interactions

  • Cyclohexane derivatives with compact structures (e.g., cyclohexane itself) exhibit lower activity coefficients (γ∞) in ionic liquids due to efficient packing, whereas bulkier substituents like methoxybutylidene increase γ∞, reducing solvent compatibility .
  • In contrast to non-polar cyclohexane, the methoxy group in this compound enhances polarity, improving solubility in polar solvents like butyl acetate, as observed in analogous solvent-extraction studies .

Spectral Characteristics

  • Mass spectrometry of cyclohexane derivatives with ketone substituents (e.g., 4-(3-Methyl-butylidene)-cyclohexanone) reveals neutral losses of 57 Da, indicative of ketone fragmentation. In contrast, methoxy-substituted compounds may exhibit distinct fragmentation patterns due to ether linkages .

Reactivity and Catalytic Behavior

  • Oxidation : Cyclohexane derivatives undergo low-temperature oxidation via radical pathways. Methyl and ethyl substituents accelerate biodegradation by facilitating radical formation, whereas methoxy groups may stabilize intermediates, delaying oxidation .
  • Catalytic Effects: In vanadium-catalyzed oxidation, HCl enhances yields for methylated cyclohexane derivatives but inhibits non-methylated analogs. The methoxy group’s electron-donating nature in this compound may similarly modulate acid sensitivity .

Biodegradation and Environmental Impact

  • Simple alicyclics (e.g., methylcyclohexane) degrade rapidly under sulfate-rich conditions, while dimethyl isomers show slower rates due to steric hindrance. The methoxybutylidene group’s polarity may enhance microbial accessibility, though its electronic effects could complicate enzymatic cleavage .

Data Tables

Compound Substituent Molecular Weight Key Property Reference
Cyclohexane None 84.16 g/mol Low γ∞ in ionic liquids
Methylcyclohexane Methyl 98.19 g/mol Rapid biodegradation
4-(3-Methyl-butylidene)-cyclohexanone 3-Methyl-butylidene + ketone 166.26 g/mol Ketone-specific MS fragmentation
This compound Methoxybutylidene 168.27 g/mol Moderate environmental persistence

Q & A

Basic Research Questions

Q. What experimental techniques are commonly used to study the combustion and oxidation kinetics of cyclohexane derivatives?

  • Methodology : Key techniques include:

  • Jet-Stirred Reactors (JSRs) : Operated at 500–1100 K, 1–10 atm, with residence times of ~2 seconds to analyze intermediate products via gas chromatography (GC) and mass spectrometry (MS) .
  • Rapid Compression Machines (RCMs) : Used to study low-temperature oxidation (560–620 K) and negative temperature coefficient (NTC) behavior at pressures up to 40 bar .
  • Shock Tubes : Measure ignition delay times at high temperatures (850–1500 K) and pressures (1.5–50 atm) for kinetic model validation .
    • Data Interpretation : Product speciation (e.g., benzene formation) and laminar flame speed measurements (298–398 K, 1 atm) are critical for mechanism refinement .

Q. How are cyclohexane derivatives synthesized and characterized in academic research?

  • Synthesis : Catalytic oxidation using advanced oxidation processes (AOPs) with nanostructured metal oxides (e.g., Fe, Mn) under controlled temperature and pressure .
  • Characterization :

  • SVUV-PEPICO : Synchrotron-based photoionization mass spectrometry for isomeric discrimination of intermediates .
  • GC-MS/FTIR : For quantifying oxidation products like ketones and alcohols .
  • Quantum Calculations : Ab initio methods (e.g., MP2 with triple-ζ basis sets) to predict conformational stability and reaction pathways .

Advanced Research Questions

Q. How do substituents (e.g., methoxy groups) influence the low-temperature oxidation (LTO) pathways of cyclohexane derivatives?

  • Mechanistic Insights :

  • Substituents alter hydrogen abstraction sites, favoring cyclohexylperoxy radical (cy-C6H11OO) formation. Methoxy groups may stabilize intermediates via electron donation, affecting ring-opening pathways .
  • Computational studies (e.g., transition-state theory) predict rate constants for O-atom reactions with substituted cyclohexanes .
    • Experimental Validation : JSR experiments at ϕ = 0.5–1.0 equivalence ratios identify products like cyclic ethers and aldehydes, cross-referenced with kinetic models .

Q. What strategies resolve contradictions in cyclohexane combustion data across different experimental setups?

  • Integrated Modeling : Combine shock tube (high-T) and RCM (low-T/NTC) data to validate mechanisms (e.g., JetSurF 2.0) spanning 500–1500 K .
  • Sensitivity Analysis : Identify key reactions (e.g., HO2 + cyclohexane) contributing to discrepancies in laminar flame speeds or ignition delays .
  • Case Study : Adjusting pre-exponential factors for cyclohexyl radical isomerization improves agreement between modeled and experimental benzene yields .

Q. How can response surface methodology (RSM) optimize reaction conditions for cyclohexane derivative synthesis?

  • Design : Use Box-Behnken or Plackett-Burman designs to test variables (temperature, catalyst loading, residence time). For example, optimal liming processes achieve 92.74% efficiency at 71.4°C and 8-minute residence times .
  • Validation : Confirmatory tests compare predicted vs. observed yields, with adjustments for nonlinear sensor responses (e.g., e-nose calibration in biotrickling filtration) .

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